molecular formula C18H27BO2 B1463853 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 820223-94-7

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1463853
CAS No.: 820223-94-7
M. Wt: 286.2 g/mol
InChI Key: TYHPJCMZSCFGIX-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is known to interact with palladium catalysts, which are essential for the transmetalation step in the coupling process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the organic group attached to boron is transferred to palladium, forming a new carbon-palladium bond. This process is crucial for the formation of carbon-carbon bonds in organic synthesis . Additionally, the compound’s stability and reactivity are influenced by its molecular structure, which includes a boron atom bonded to two oxygen atoms and a cyclohexylphenyl group.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that boronic esters can exhibit toxic effects at high doses. The compound’s impact on animal models would likely vary with dosage, with potential threshold effects and adverse reactions at higher concentrations .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic esters are generally metabolized through hydrolysis, leading to the formation of boronic acids and alcohols. Enzymes such as esterases may play a role in this process, affecting the compound’s metabolic flux and metabolite levels .

Transport and Distribution

Boronic esters are known to interact with cellular transporters and binding proteins, which can influence their localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Boronic esters can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclohexylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

    Reactants: 4-cyclohexylphenylboronic acid and pinacol.

    Catalyst: Dehydrating agent such as molecular sieves.

    Solvent: Anhydrous tetrahydrofuran (THF).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: Converts to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Substitution: Reacts with electrophiles to form substituted boronic esters.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide or other peroxides.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Suzuki–Miyaura Coupling: Biphenyl derivatives.

    Oxidation: Phenols.

    Substitution: Substituted boronic esters.

Scientific Research Applications

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

    Chemistry: Key reagent in cross-coupling reactions for the synthesis of complex organic molecules.

    Biology: Used in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Employed in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but less stable than 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Pinacolborane: Another boronic ester used in similar reactions but with different reactivity and stability profiles.

Uniqueness

This compound is unique due to its enhanced stability and reactivity, making it a preferred choice in many synthetic applications. Its cyclohexyl group provides steric hindrance, reducing side reactions and increasing selectivity.

Properties

IUPAC Name

2-(4-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h10-14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHPJCMZSCFGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682211
Record name 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820223-94-7
Record name 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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